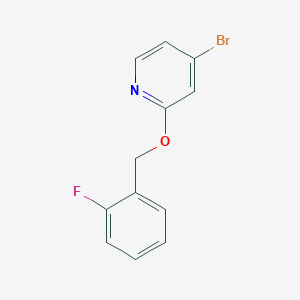

4-Bromo-2-(2-fluorobenzyloxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-(2-fluorobenzyloxy)pyridine is an organic compound with the molecular formula C12H9BrFNO. It is a derivative of pyridine, substituted with a bromo group at the 4-position and a 2-fluorobenzyloxy group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluorobenzyloxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromopyridine and 2-fluorobenzyl alcohol.

Reaction Conditions: The 2-fluorobenzyl alcohol is first converted to its corresponding 2-fluorobenzyl bromide using phosphorus tribromide (PBr3) in an inert atmosphere.

Nucleophilic Substitution: The 2-fluorobenzyl bromide is then reacted with 4-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(2-fluorobenzyloxy)pyridine can undergo several types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with various nucleophiles under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in a solvent such as ethanol or toluene.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, with bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could yield various substituted pyridines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

4-Bromo-2-(2-fluorobenzyloxy)pyridine has been utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly for developing anticancer agents. For instance, studies have shown that derivatives of this compound can act as dual inhibitors of c-Met and VEGFR-2, which are crucial targets in cancer therapy. One notable derivative demonstrated IC50 values of 0.11 μM and 0.19 μM against these targets, indicating strong inhibition potential .

Biological Probes

The compound can be modified to create biological probes for studying cellular processes. Its ability to interact with specific biological targets allows researchers to investigate pathways involved in disease mechanisms.

Agrochemicals

Pesticide Development

In agrochemical applications, this compound serves as a key structural motif in the synthesis of active ingredients for pesticides. Its unique reactivity facilitates the development of compounds that protect crops from pests while minimizing environmental impact.

Organic Synthesis

Synthesis of Complex Molecules

The compound is a valuable building block in organic synthesis, particularly for the formation of biaryl intermediates through palladium-mediated coupling reactions with aryl boronic acids. This versatility allows chemists to design complex molecular architectures efficiently.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bromine at position 4, fluorobenzyl ether at position 2 | Enhanced reactivity and potential biological activity |

| 5-Bromo-2-fluoropyridine | Bromine at position 5 | Lacks the benzyloxy group; primarily used in reactions |

| 2-Bromo-5-fluoropyridine | Bromine at position 2 | Similar reactivity but different substitution patterns |

| 4-Fluoroaniline | Amino group instead of pyridine nitrogen | Exhibits different biological activities due to amino group |

Case Study 1: Anticancer Agent Development

A series of derivatives based on this compound were synthesized and tested for their inhibitory effects on c-Met and VEGFR-2. Compound 12d emerged as a promising candidate with low nanomolar activity against both targets, suggesting its potential for further development into an effective cancer therapy .

Case Study 2: Pesticide Efficacy

Research into the agrochemical applications of this compound highlighted its effectiveness in formulations designed to combat specific agricultural pests. The structural features contribute to its ability to disrupt pest metabolism, showcasing its role in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(2-fluorobenzyloxy)pyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through its reactive bromo and fluorobenzyloxy groups. The molecular targets and pathways involved would vary based on the context of its use, such as in biological assays or chemical synthesis .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-fluoropyridine: Similar in structure but lacks the 2-fluorobenzyloxy group, making it less versatile in certain synthetic applications.

2-Bromo-5-fluoropyridine: Another related compound with different substitution patterns, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-(2-fluorobenzyloxy)pyridine is unique due to the presence of both bromo and 2-fluorobenzyloxy groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its importance in scientific research .

Actividad Biológica

4-Bromo-2-(2-fluorobenzyloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H9BrFNO

- CAS Number : 2091080-15-6

The compound features a pyridine ring substituted with a bromo group and a fluorobenzyloxy moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Potential

A significant area of investigation focuses on the compound's ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit c-Met and VEGFR-2, both of which are implicated in tumor growth and metastasis.

Table 1: Inhibition Potency of Pyridine Derivatives

| Compound | Target Receptor | IC50 (μM) |

|---|---|---|

| This compound | c-Met | TBD |

| 4-Fluoro-2-(benzyloxy)pyridine | VEGFR-2 | 0.11 |

| 2-Fluoro-4-(pyrazolone) derivative | c-Met, VEGFR-2 | 0.19 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely binds to the ATP-binding sites of RTKs, inhibiting their phosphorylation and subsequent signaling pathways that lead to cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorobenzyloxy group may enhance binding affinity and selectivity towards targeted receptors.

Case Studies and Research Findings

- Dual Inhibition Studies : Research has demonstrated that certain derivatives of pyridine compounds show dual inhibition capabilities against c-Met and VEGFR-2, suggesting a promising avenue for developing multi-targeted cancer therapies .

- Enzyme Inhibition : Investigations into the inhibition of serine hydrolases have revealed that modifications in the pyridine structure can significantly affect enzyme selectivity and potency .

- Pharmacokinetic Profiles : Studies on similar compounds indicate that modifications can also influence pharmacokinetic properties such as bioavailability and metabolic stability, critical factors for drug development .

Propiedades

IUPAC Name |

4-bromo-2-[(2-fluorophenyl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTVJTYQHGDLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NC=CC(=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.